molecular formula C15H14ClNO2 B562938 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 CAS No. 1189464-84-3

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4

Cat. No.: B562938
CAS No.: 1189464-84-3
M. Wt: 279.756
InChI Key: ZTLWJYCDAXUIBK-LNFUJOGGSA-N
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Description

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 is a deuterated analog of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide. This compound is often used in scientific research due to its unique properties and applications. The presence of deuterium atoms makes it particularly useful in various analytical and experimental settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 typically involves the reaction of 4-chlorobenzoyl chloride with 4-hydroxyphenethylamine-d4. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzaldehyde-d4.

    Reduction: Formation of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzyl alcohol-d4.

    Substitution: Formation of 4-Methoxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 or 4-Cyano-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4.

Scientific Research Applications

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.

    Biology: Employed in biochemical assays to study enzyme kinetics and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the deuterium atoms can influence the rate of metabolic reactions, providing insights into the metabolic pathways and the stability of the compound in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
  • 4-Methoxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide
  • 4-Cyano-N-[2-(4-hydroxyphenyl)ethyl]benzamide

Uniqueness

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful in studies involving isotope effects. This compound provides more accurate and detailed information in analytical techniques such as mass spectrometry and NMR, compared to its non-deuterated counterparts.

Properties

IUPAC Name

4-chloro-2,3,5,6-tetradeuterio-N-[2-(4-hydroxyphenyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c16-13-5-3-12(4-6-13)15(19)17-10-9-11-1-7-14(18)8-2-11/h1-8,18H,9-10H2,(H,17,19)/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLWJYCDAXUIBK-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)NCCC2=CC=C(C=C2)O)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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